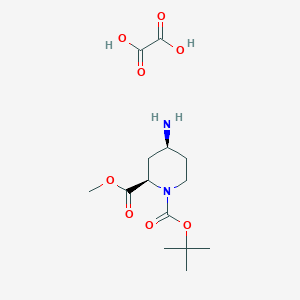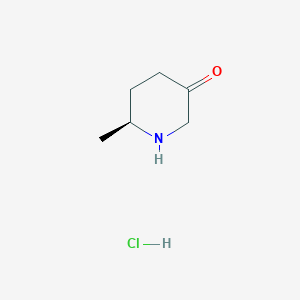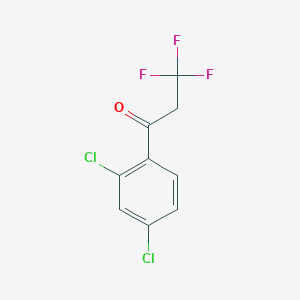
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone, commonly referred to as 2,4-DCP, is a versatile and important molecule used in a variety of scientific applications. It is a synthetic compound that can be used in the production of pharmaceuticals, agrochemicals, and other industrial products. 2,4-DCP is a highly reactive compound that has been studied extensively for its unique properties and potential applications. In
作用機序
2,4-DCP is a highly reactive compound and its mechanism of action is not fully understood. However, it is believed that the compound is able to form strong bonds with other molecules due to its chlorine atoms. This allows it to form covalent bonds with other molecules, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DCP are not fully understood. However, it is believed that the compound is able to interact with the cell membrane and alter its structure. This can lead to changes in the cell’s metabolism, which can have a variety of effects on the cell. For example, it has been shown to inhibit the growth of bacteria and fungi, as well as alter the activity of certain enzymes.
実験室実験の利点と制限
2,4-DCP has a number of advantages and limitations for lab experiments. One advantage is that it is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it can be difficult to control the reaction conditions and the yield can be low. Additionally, the compound is toxic and should be handled with caution.
将来の方向性
The potential future directions for 2,4-DCP are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, further research could be conducted to explore its potential applications in the synthesis of fluorescent probes and other fluorescent compounds.
合成法
2,4-DCP can be synthesized by a number of different methods. The most common method is the reaction of 2,4-dichlorophenol and trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. This reaction is typically conducted in a sealed vessel at a temperature of 120-130°C for 4-6 hours. Other methods of synthesis include the reaction of 2,4-dichlorophenol and trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate, and the reaction of 2,4-dichlorophenol and trifluoroacetic acid in the presence of a base such as sodium hydroxide.
科学的研究の応用
2,4-DCP is widely used in scientific research due to its unique properties. It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of polymers, dyes, and other specialty chemicals. In addition, 2,4-DCP is used in the synthesis of fluorescent probes and other fluorescent compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIJONHOYJVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
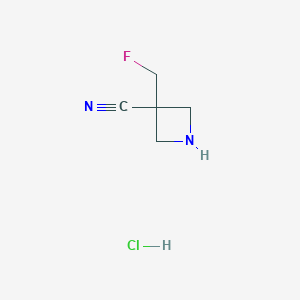
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%](/img/structure/B6291275.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
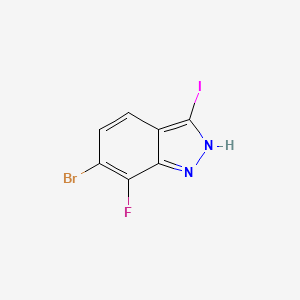

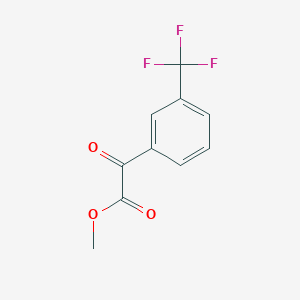
![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)

